molecular formula C24H20Cl2N2O2S B2541623 5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide CAS No. 862806-62-0

5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide

Cat. No.: B2541623
CAS No.: 862806-62-0
M. Wt: 471.4
InChI Key: KZVIZODFLCSOKY-UHFFFAOYSA-N
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Description

5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide is a complex organic compound that features a combination of indole, benzamide, and chlorophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, and the thioether linkage is formed through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The indole and benzamide moieties can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of nitro groups results in the corresponding amines.

Scientific Research Applications

5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-(4-chlorophenyl)-1H-indol-3-yl)acetamide
  • 5-chloro-N-(2-(4-chlorophenyl)-1H-indol-3-yl)propionamide
  • 5-chloro-N-(2-(4-chlorophenyl)-1H-indol-3-yl)butyramide

Uniqueness

5-chloro-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxybenzamide is unique due to the presence of the thioether linkage and the methoxy group on the benzamide moiety. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-chloro-N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O2S/c1-30-21-11-10-17(26)14-19(21)24(29)27-12-13-31-23-18-4-2-3-5-20(18)28-22(23)15-6-8-16(25)9-7-15/h2-11,14,28H,12-13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVIZODFLCSOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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